(R)-N-Fmoc-2-(7'-octenyl)glycine
Description
Defining (R)-N-Fmoc-2-(7'-octenyl)glycine as a Specialized Building Block
This compound is a chemically synthesized, non-proteinogenic amino acid derivative. wikipedia.org It is specifically designed for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides. The "Fmoc" (fluorenylmethyloxycarbonyl) group is a protecting group on the amino acid's nitrogen, which is stable under acidic conditions but can be removed with a base like piperidine (B6355638), a key feature of Fmoc-based synthesis strategies. activotec.com
The defining feature of this compound is its (R)-configuration at the alpha-carbon and the 7'-octenyl side chain—an eight-carbon chain with a terminal double bond. This terminal olefin makes it a specialized building block for a technique known as peptide stapling. sigmaaldrich.com
| Property | Data | Source(s) |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid | wuxiapptec.com |
| Synonym | (R)-Fmoc-2-(7-octenyl)glycine | peptide.com |
| CAS Number | 1191429-20-5 | wuxiapptec.compeptide.com |
| Molecular Formula | C25H29NO4 | peptide.com |
| Molecular Weight | 407.51 g/mol | wuxiapptec.compeptide.com |
| Purity | >95% | wuxiapptec.com |
When two olefin-containing amino acids like this compound are incorporated into a peptide sequence, they can be "stapled" together through a ring-closing metathesis reaction, often using a Grubbs' catalyst. sigmaaldrich.com This creates a covalent hydrocarbon bridge that constrains the peptide into a stable alpha-helical structure. sigmaaldrich.com Stabilizing the alpha-helix is crucial as this secondary structure motif is often involved in critical protein-protein interactions. The resulting stapled peptides have shown favorable biological characteristics, including increased stability against enzymatic breakdown and improved cellular uptake. sigmaaldrich.com
Historical Context and Evolution of Fmoc-Protected Unnatural Amino Acids in Synthetic Strategies
The development of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino function of amino acids was first reported by Louis A. Carpino in 1970. activotec.com This introduced a milder alternative to the harsher, acid-based cleavage conditions required by the then-dominant Boc (tert-butyloxycarbonyl) chemistry. activotec.com The Fmoc group's lability to basic conditions, such as treatment with piperidine, offered greater flexibility and specificity in peptide synthesis. activotec.com
In the mid-1980s, the commercial availability of the 20 standard proteinogenic amino acids protected with the Fmoc group was a key factor in driving a market shift from Boc- to Fmoc-based solid-phase peptide synthesis (SPPS). merckmillipore.com This shift paved the way for the development and commercialization of a vast array of Fmoc-protected unnatural amino acids.
Over the years, scientists developed numerous specialized Fmoc-UAAs to solve specific challenges in peptide synthesis and to create peptides with novel properties:
Side-Chain Protection: To prevent unwanted side reactions, derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH were introduced to avoid dehydration during synthesis. merckmillipore.com Similarly, Fmoc-Trp(Boc)-OH was developed to prevent side reactions associated with the unprotected tryptophan side chain. merckmillipore.com
Orthogonal Protection: The invention of derivatives like Fmoc-Lys(Dde)-OH provided an orthogonally protected amino acid. merckmillipore.com The Dde group could be removed under conditions that did not affect other protecting groups, enabling the synthesis of complex structures like branched and cyclic peptides. merckmillipore.com
Phosphopeptide Synthesis: The development of stable, Fmoc-protected phosphoamino acids transformed the synthesis of phosphopeptides, replacing less efficient global phosphorylation methods with a more selective and high-yielding approach. merckmillipore.com
The evolution of Fmoc-protected unnatural amino acids, including specialized building blocks like this compound for peptide stapling, continues to expand the capabilities of peptide chemists, enabling the creation of sophisticated and potent therapeutic and research molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28) |
InChI Key |
KXYYRDGOGQGGED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for R N Fmoc 2 7 Octenyl Glycine
Stereoselective Synthesis of the Glycine (B1666218) α-Carbon Scaffold
A cornerstone in the synthesis of α-amino acids is the establishment of the stereochemistry at the α-carbon. For the preparation of the (R)-enantiomer of 2-(7'-octenyl)glycine, a highly effective and widely adopted method involves the use of a chiral auxiliary. The pseudoephedrine-based approach offers a practical and scalable solution for the asymmetric synthesis of a variety of α-amino acids. orgsyn.orgacs.org
The synthesis commences with the preparation of the chiral glycine equivalent, pseudoephedrine glycinamide (B1583983). This is achieved by reacting (1R,2R)-(-)-pseudoephedrine with glycine methyl ester. orgsyn.org A key advantage of this method is that the amino group of the glycine does not require protection during this step. orgsyn.org The reaction is believed to proceed through a base-catalyzed transesterification followed by an intramolecular O→N acyl transfer. orgsyn.org The resulting (R,R)-(-)-pseudoephedrine glycinamide is typically a crystalline solid, which facilitates purification. wikipedia.org For optimal results in the subsequent alkylation, it is crucial that the pseudoephedrine glycinamide is thoroughly dried, as water can negatively impact the yield. orgsyn.org
With the chiral scaffold in hand, the next critical step is the diastereoselective alkylation of its enolate. The pseudoephedrine glycinamide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. The presence of lithium chloride is often beneficial, leading to cleaner and more rapid reactions. harvard.edu The enolate is then reacted with a suitable electrophile to introduce the desired side chain. The stereochemical outcome of the alkylation is directed by the chiral pseudoephedrine auxiliary, specifically the methyl group, which results in the formation of the desired (R)-configured α-carbon. wikipedia.org
| Step | Reactants | Reagents | Product | Typical Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1 | (1R,2R)-(-)-Pseudoephedrine, Glycine methyl ester | Lithium chloride, Lithium methoxide (B1231860) in THF | (R,R)-(-)-Pseudoephedrine glycinamide | ~75-85 | N/A | orgsyn.org |
| 2 | (R,R)-(-)-Pseudoephedrine glycinamide, 8-bromo-1-octene | LDA, LiCl in THF | (R)-N-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-(7'-octenyl)glycinamide | ~80-90 | >95 | harvard.edu |
| 3 | Alkylated pseudoephedrine glycinamide | Acid or base hydrolysis | (R)-2-(7'-octenyl)glycine | ~85-95 | >99 (after crystallization) | orgsyn.org |
Following successful alkylation, the chiral auxiliary is cleaved to yield the free amino acid. This can be achieved under either acidic or basic conditions. Mild hydrolysis conditions are employed to minimize the risk of racemization at the newly formed stereocenter. orgsyn.orgnih.gov A significant advantage of this methodology is the high recovery rate of the pseudoephedrine auxiliary, which can be recycled for future syntheses. wikipedia.org
Strategies for the Introduction of the 7'-Octenyl Side Chain
The introduction of the 7'-octenyl side chain is accomplished via the alkylation of the chiral glycine enolate, as described in the preceding section. The key electrophilic precursor for this transformation is an 8-halo-1-octene, typically 8-bromo-1-octene. This reagent is commercially available and can also be synthesized from 1,8-octanediol. biosynth.comsigmaaldrich.comchemicalbook.com
The selection of the alkylating agent is crucial for the success of the reaction. Primary alkyl halides, such as 8-bromo-1-octene, are generally effective electrophiles for the alkylation of pseudoephedrine amide enolates, reacting efficiently at low temperatures. wikipedia.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from -78 °C to 0 °C to ensure high diastereoselectivity. wikipedia.org The terminal double bond of the 7'-octenyl side chain remains intact throughout this process and the subsequent deprotection and Fmoc-protection steps.
Optimization of Fmoc Protection and Deprotection in Pre-Synthesis
Fluorenylmethyloxycarbonyl (Fmoc) as an Orthogonal Protecting Group for N-Alpha Amine
The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). researchgate.netaltabioscience.com Its popularity stems from its character as an orthogonal protecting group. The Fmoc group is stable under the acidic conditions often used to remove side-chain protecting groups, but it is readily cleaved by mild bases, such as piperidine (B6355638). americanpeptidesociety.orgchempep.com This orthogonality allows for the selective deprotection of the N-terminus without affecting other protected functionalities within a peptide sequence. altabioscience.com
The N-protection of the synthesized (R)-2-(7'-octenyl)glycine is typically achieved by reacting the free amino acid with an Fmoc-donating reagent. A common and effective reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). omizzur.comsemanticscholar.org The reaction is generally performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a mixed aqueous-organic solvent system. organic-chemistry.org
| Reagent | Base | Solvent System | Typical Yield (%) | Reference |
| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | 85-95 | omizzur.com |
| Fmoc-OSu | Triethylamine | Acetonitrile/Water | 88-96 | organic-chemistry.org |
| Fmoc-Cl | Sodium Carbonate | Dioxane/Water | ~80-90 | researchgate.net |
Considerations for Robustness and Cleavage Efficiency
The robustness of the Fmoc group is a critical factor during peptide synthesis. It is generally stable to the conditions of peptide coupling and to the acidic reagents used for the cleavage of many side-chain protecting groups. chempep.com However, certain side reactions can occur. For instance, the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement, which may require careful purification of the final product. nih.gov
The cleavage of the Fmoc group is a well-optimized process. The standard condition for Fmoc removal is treatment with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). uci.edunih.gov The deprotection mechanism involves a β-elimination reaction, which is typically rapid and complete within minutes at room temperature. nih.gov The efficiency of the cleavage can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct that is formed. chempep.com For sterically hindered amino acids or during the synthesis of long or aggregation-prone peptides, the deprotection time may need to be extended to ensure complete removal of the Fmoc group. uci.edu The presence of the long, flexible 7'-octenyl side chain in (R)-N-Fmoc-2-(7'-octenyl)glycine is not expected to significantly hinder the standard Fmoc cleavage protocols.
Advanced Incorporation Techniques of R N Fmoc 2 7 Octenyl Glycine into Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the predominant method for assembling peptide chains. altabioscience.combachem.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com
Advantages of Fmoc-SPPS for the Integration of Complex Unnatural Amino Acids
The use of Fmoc chemistry in SPPS offers several distinct advantages, particularly for the incorporation of complex and unnatural amino acids like (R)-N-Fmoc-2-(7'-octenyl)glycine. altabioscience.comnih.gov A primary benefit is the mild reaction conditions required for the removal of the Fmoc protecting group, which is typically accomplished using a secondary amine base like piperidine (B6355638). peptide.com This is in contrast to the harsher acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), often required in the alternative Boc (tert-butyloxycarbonyl) chemistry, making Fmoc-SPPS more compatible with sensitive functional groups and post-translational modifications. altabioscience.comnih.gov
The orthogonality of the Fmoc protecting group strategy is another key advantage. peptide.com The base-labile Fmoc group on the α-amine can be removed without affecting the acid-labile protecting groups commonly used for amino acid side chains. peptide.com This allows for selective deprotection and modification of side chains while the peptide remains anchored to the resin. Furthermore, the Fmoc group's strong UV absorbance facilitates real-time monitoring of the deprotection step, allowing for the optimization of reaction times and ensuring complete reactions, which is crucial when dealing with sterically hindered or "difficult" sequences. bachem.comnih.gov The compatibility of Fmoc-SPPS with a wide array of commercially available, high-purity protected amino acids, including many unnatural variants, further enhances its utility. altabioscience.comnih.gov
Coupling Reagents and Optimized Reaction Protocols for Alkenyl Glycines
The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain is a critical step in SPPS. For sterically hindered amino acids such as α,α-disubstituted glycines, including this compound, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiencies and preventing side reactions.
Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, can be effective. peptide.com However, for more challenging couplings, phosphonium (B103445) and aminium-based reagents are generally preferred due to their higher reactivity. sigmaaldrich.com
Commonly Used Coupling Reagents for Difficult Couplings:
| Reagent Class | Examples | Activating Species | Key Features |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | High reactivity, good for sterically hindered amino acids. PyAOP is particularly effective for N-methyl amino acids. peptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Widely used and effective. HATU and HCTU, which form more reactive OAt esters, are often employed for difficult couplings. peptide.comsigmaaldrich.com |
| Immonium/Carbodiimide-based | COMU, DIC/Oxyma | Oxyma esters | High reactivity, with Oxyma-based reagents reported to be highly efficient. sigmaaldrich.comnih.gov |
For alkenyl glycines, a combination of a highly reactive coupling reagent and an appropriate base is crucial. For instance, protocols utilizing DIC in combination with Oxyma Pure® as an additive have proven effective for the incorporation of sterically demanding arylglycines, a class of unnatural amino acids that present similar challenges to alkenyl glycines. nih.gov The use of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also common to minimize base-catalyzed side reactions. In some cases, elevated temperatures, facilitated by microwave-assisted peptide synthesizers, can enhance coupling efficiency for difficult sequences. nih.govacs.org
Automated and Parallel Synthesis Capabilities for Library Generation
A significant advantage of Fmoc-SPPS is its amenability to automation. nih.govyoutube.com Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling, which significantly accelerates the synthesis of long peptides and libraries of peptide analogs. nih.govyoutube.com This capability is particularly valuable for drug discovery and optimization, where the systematic substitution of amino acids is required to probe structure-activity relationships.
The integration of unnatural amino acids like this compound into automated synthesis workflows allows for the rapid generation of libraries of stapled peptides or other modified peptides. sigmaaldrich.comnih.gov By systematically varying the position of the alkenyl glycine (B1666218) and its stapling partner, or by introducing other natural or unnatural amino acids at different positions, researchers can efficiently explore the chemical space to identify peptides with improved biological properties. sigmaaldrich.comnih.gov This high-throughput approach, often referred to as combinatorial synthesis, is a cornerstone of modern drug development. nih.govnih.gov
Solution-Phase Synthetic Routes for Peptide Elongation
While SPPS is the dominant methodology, solution-phase peptide synthesis remains a viable and sometimes advantageous alternative, particularly for large-scale synthesis or for specific peptide segments. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. nih.govslideshare.net
For the incorporation of this compound, a solution-phase approach would involve the coupling of the protected amino acid to a peptide fragment in solution, followed by purification of the resulting elongated peptide. nih.gov While this can be more labor-intensive than SPPS due to the need for purification at each step, it can offer advantages in terms of scalability and the ability to characterize intermediates more thoroughly. nih.govyoutube.com
A notable advancement in solution-phase synthesis is the Group-Assisted Purification (GAP) chemistry, which simplifies the purification process by avoiding traditional chromatography. nih.gov This method could potentially be applied to the synthesis of peptides containing this compound, making solution-phase synthesis more efficient.
Ensuring Stereochemical Integrity during Peptide Assembly
Maintaining the stereochemical purity of the chiral center at the α-carbon is of utmost importance during peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. The (R)-configuration of this compound must be preserved throughout the synthesis.
The risk of racemization is highest during the activation of the carboxylic acid for the coupling reaction. The use of coupling reagent additives such as HOBt or Oxyma Pure® is crucial for minimizing this side reaction. peptide.comnih.gov These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than other activated species. peptide.com
The choice of base is also critical. While tertiary amine bases like DIPEA are necessary to neutralize the protonated amine and facilitate the coupling reaction, they can also promote racemization. Therefore, using the minimum necessary amount of base is recommended. For particularly sensitive amino acids, the use of a weaker or more sterically hindered base can be beneficial. nih.gov
Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the stereochemical purity of the final peptide. nih.govnih.gov By comparing the synthesized peptide with a standard of known stereochemistry or by synthesizing and comparing all possible diastereomers, the stereochemical integrity can be confirmed. nih.govnih.gov
Exploiting R N Fmoc 2 7 Octenyl Glycine in Peptide Conformation and Engineering
Hydrocarbon Stapling via Ring-Closing Metathesis (RCM) for Conformational Constraint
Hydrocarbon stapling is a chemical strategy used to lock a peptide into a specific secondary structure, most commonly an α-helix. acs.orgnih.gov This is achieved by introducing two unnatural amino acids with olefin-containing side chains into the peptide sequence. A ruthenium-catalyzed ring-closing metathesis (RCM) reaction then creates a covalent hydrocarbon bridge, or "staple," between these side chains. csmres.co.ukresearchgate.net
Mechanistic Principles of Intramolecular RCM in Peptide Macrocyclization
The core of hydrocarbon stapling lies in the ring-closing metathesis (RCM) reaction. This powerful carbon-carbon bond-forming reaction utilizes a ruthenium catalyst, often a Grubbs' catalyst, to join two terminal alkenes within the same molecule. researchgate.netsigmaaldrich.com In the context of peptide macrocyclization, the process begins with the incorporation of olefin-bearing amino acids, such as (R)-N-Fmoc-2-(7'-octenyl)glycine, into a peptide chain during solid-phase peptide synthesis (SPPS). merel.si
Once the peptide is synthesized with these strategically placed residues, the ruthenium catalyst is introduced. The catalyst coordinates to the two terminal double bonds of the alkenyl side chains, initiating a series of cycloaddition and cycloreversion steps. This catalytic cycle results in the formation of a new double bond, creating a macrocyclic hydrocarbon staple and releasing a small volatile alkene, typically ethylene. The reaction is driven by the formation of the entropically favored macrocycle. To minimize intermolecular oligomerization, the reaction is typically performed at low substrate concentrations.
Strategic Placement of this compound for Staple Formation
The positioning of this compound and other olefin-bearing amino acids within the peptide sequence is critical for effective stapling and achieving the desired conformational constraint. The placement determines the span and location of the hydrocarbon staple, which in turn influences the stability and geometry of the resulting secondary structure. acs.org
Common stapling strategies involve placing the unnatural amino acids at specific positions relative to each other, denoted as i and i+n, where n is the number of amino acid residues separating them. For stabilizing an α-helix, typical placements are i, i+4 and i, i+7. An i, i+4 staple spans one turn of the α-helix, while an i, i+7 staple spans two turns. acs.orgcsmres.co.uk The choice of placement depends on the desired structural outcome and the specific peptide sequence being modified.
| Staple Position | Helical Turns Spanned | Typical Amino Acid Pairing |
|---|---|---|
| i, i+4 | One | (S)-N-Fmoc-2-(4'-pentenyl)glycine and (S)-N-Fmoc-2-(4'-pentenyl)glycine |
| i, i+7 | Two | This compound and (S)-N-Fmoc-2-(4'-pentenyl)glycine |
The Role of the 7'-Octenyl Moiety in Forming Specific Staple Lengths
The length of the alkenyl side chain on the unnatural amino acid directly influences the geometry and length of the resulting hydrocarbon staple. The 7'-octenyl moiety of this compound, with its eight-carbon chain, is specifically utilized to create longer staples, most notably for i, i+7 stapling. acs.orgnih.gov
When paired with an amino acid bearing a shorter side chain, such as (S)-N-Fmoc-2-(4'-pentenyl)glycine (which has a five-carbon chain), the combination of the octenyl and pentenyl groups provides the optimal tether length to span two turns of an α-helix without introducing significant strain. nih.govlifetein.com This specific pairing allows for the formation of a stable macrocycle that effectively reinforces the helical structure. The stereochemistry of the α-carbon ((R) in this case) also plays a role in orienting the side chain appropriately for efficient RCM.
Influence of Stapling on Peptide Secondary Structure and Stability
The introduction of a hydrocarbon staple has a profound impact on the conformational properties of a peptide, leading to enhanced structural definition and stability.
Stabilization of α-Helical Conformations in Peptidomimetics
One of the primary goals of hydrocarbon stapling is to stabilize α-helical conformations. nih.govnih.gov Many biologically important protein-protein interactions are mediated by α-helical domains, but short, isolated peptides often fail to maintain this structure in solution. acs.org Hydrocarbon stapling pre-organizes the peptide into an α-helical conformation, reducing the entropic penalty associated with binding to its target. nih.gov
Circular dichroism (CD) spectroscopy is a key technique used to assess the helicity of stapled peptides. Unstapled peptides typically show a CD spectrum characteristic of a random coil, while their stapled counterparts exhibit the characteristic double minima at 208 and 222 nm, indicative of a high α-helical content. nih.govresearchgate.net This stabilization of the bioactive conformation can lead to a significant increase in binding affinity for the target protein. explorationpub.com Furthermore, the hydrocarbon staple can protect the peptide from proteolytic degradation by shielding the amide bonds within the helical core, thereby increasing its in vivo stability. acs.org
Design of Constrained Peptide Analogues for Specific Structural Preferences
Hydrocarbon stapling, utilizing building blocks like this compound, allows for the rational design of constrained peptide analogues with tailored structural properties. acs.org By systematically varying the staple position, staple length, and the amino acid sequence, researchers can fine-tune the conformation of a peptide to optimize its biological activity. acs.org
Research Applications in Chemical Biology and Advanced Organic Synthesis
Development of Functionally Enhanced Peptide Therapeutics
Modulating Receptor Binding Affinity and Selectivity through Conformational Control
The introduction of the bulky and flexible 7'-octenyl side chain of (R)-N-Fmoc-2-(7'-octenyl)glycine can impose significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as α-helices or β-turns, which are often crucial for high-affinity and selective binding to target receptors. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity. The hydrophobic nature of the octenyl chain can also contribute to favorable interactions within the binding pocket of a receptor.
Enhancing Proteolytic Resistance in Peptide Analogues
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The unnatural side chain of this compound can confer enhanced resistance to proteolytic cleavage. Proteases recognize and cleave specific amino acid sequences, and the presence of a non-standard residue at or near the cleavage site can disrupt this recognition, thereby increasing the peptide's in vivo half-life. The steric bulk of the octenyl group can physically hinder the approach of protease active sites.
Chiral Auxiliary Applications in Asymmetric Synthesis
Beyond its use in peptide modification, the well-defined stereochemistry of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
Stereocontrolled Introduction of Functional Groups for Enantiopure Compound Synthesis
As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The chiral center of the glycine (B1666218) derivative effectively biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. The terminal alkene of the octenyl side chain also presents a handle for further chemical modifications.
Design of Chiral Auxiliaries Based on this compound
The structure of this compound can be systematically modified to fine-tune its performance as a chiral auxiliary for specific chemical transformations. For instance, the length and functionality of the side chain can be altered to optimize the steric and electronic environment around the reaction center, thereby maximizing the diastereoselectivity of the key bond-forming step. The Fmoc protecting group can also be replaced with other groups to suit different reaction conditions. This modularity allows for the rational design of new chiral auxiliaries tailored to the synthesis of a wide range of enantiopure compounds.
Role in Chemical Probes and Bioconjugation Strategies
The presence of a terminal alkene in this compound makes it an invaluable asset for the construction of chemical probes and for implementing diverse bioconjugation strategies. This reactive group serves as a key site for introducing a wide array of functionalities onto a peptide backbone.
Utilization of the Alkene Handle for Site-Specific Derivatization
The terminal double bond of the 7'-octenyl side chain is not merely a passive structural element; it is a reactive handle that allows for precise chemical modifications. While its most prominent application is in ring-closing metathesis (RCM) to form "stapled peptides," its utility extends to other important bioconjugation reactions. nih.govresearchgate.net
One such powerful technique is the thiol-ene reaction . This radical-mediated addition of a thiol to the alkene proceeds with high efficiency and selectivity, offering a robust method for attaching various molecules to the peptide. frontiersin.orgwikipedia.org This "click chemistry" reaction is advantageous due to its high yield, stereoselectivity, and rapid rate under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. frontiersin.orgwikipedia.orgnih.gov For instance, this method can be employed for the on-resin diversification of peptides, allowing for the late-stage introduction of functional groups. nih.gov The photochemical nature of the initiation for some thiol-ene reactions also allows for spatial and temporal control over the modification process. nih.gov
Beyond the well-established thiol-ene reaction, the terminal alkene can potentially participate in other transformations, such as hydroamination . This reaction involves the addition of an N-H bond across the double bond and represents a direct route to chiral amines. nih.govberkeley.edu While challenging, the development of efficient catalysts for the hydroamination of unactivated terminal alkenes opens up new avenues for peptide functionalization. nih.govnih.gov
These derivatization strategies allow for the site-specific incorporation of a variety of useful moieties, including:
Fluorophores: For tracking the localization and uptake of peptides in cells. nih.gov
Biotin: For affinity purification and detection of peptide-protein interactions. nih.gov
Small molecule drugs: To create targeted drug delivery systems.
Cross-linking agents: To capture and identify binding partners in complex biological mixtures.
The ability to functionalize the hydrocarbon staple after its formation via RCM further expands the utility of this amino acid, enabling the creation of multifunctional peptide probes. nih.gov
Development of Peptide-Based Tools for Interrogating Biological Systems
The primary application of this compound lies in the synthesis of hydrocarbon-stapled peptides . By incorporating this amino acid, along with a partner bearing a complementary alkene side chain, at specific positions within a peptide sequence (commonly at i and i+4 or i and i+7 positions), a covalent hydrocarbon bridge can be formed using ring-closing metathesis. nih.govchemrxiv.org This "staple" constrains the peptide into a stable α-helical conformation, a common motif in protein-protein interactions (PPIs). acs.orgacs.org
The stabilization of the α-helix confers several advantageous properties to the peptide, transforming it into a powerful tool for biological research:
Enhanced Proteolytic Resistance: The rigid helical structure shields the peptide backbone from degradation by proteases, increasing its half-life in biological systems. acs.org
Increased Cell Permeability: The hydrocarbon staple can enhance the peptide's ability to cross cell membranes, allowing it to reach and interact with intracellular targets. nih.govrsc.orgacs.orgresearchgate.net Studies have shown that the hydrophobicity introduced by the non-natural amino acids is a key driver for cellular uptake. nih.govacs.orgresearchgate.net
Improved Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity for its target protein. biorxiv.org
These enhanced properties have enabled the development of stapled peptides as potent and specific modulators of challenging intracellular PPIs, which are often implicated in disease.
Case Study: p53-MDM2/MDMX Interaction
A prominent example is the development of stapled peptides to inhibit the interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX. nih.gov In many cancers, the overexpression of MDM2 and MDMX leads to the inactivation of p53. Stapled peptides mimicking the α-helical p53-binding domain have been designed to disrupt this interaction and reactivate p53's tumor-suppressive functions. pnas.org For instance, the stapled peptide ATSP-7041 binds to both MDM2 and MDMX with nanomolar affinities and has been shown to effectively activate the p53 pathway in cancer cells. pnas.org Computational studies have shown that while the introduction of the staple increases hydrophobicity, the improved binding affinity is largely due to a lower entropic penalty upon binding. biorxiv.org
| Compound | Target(s) | Binding Affinity (nM) | Cellular Activity (µM) |
| ATSP-7041 | MDM2/MDMX | ~8 (MDM2), ~50 (MDMX) | ~0.5 |
| PM2 | MDM2 | High | Induces p53 activation |
Table showing the binding affinities and cellular activities of representative p53-MDM2/MDMX targeting stapled peptides. Data compiled from multiple sources. pnas.orgresearchgate.net
Case Study: CCR4-NOT Complex
Another area where stapled peptides have shown promise is in targeting the CCR4-NOT complex, a key regulator of mRNA deadenylation. europa.eu Dysregulation of this process is implicated in various diseases, including cancer. europa.eu Researchers have developed potent hydrocarbon-stapled peptide inhibitors of the NOT9 subunit of this complex. chemrxiv.orgresearchgate.net One such inhibitor, NIP-2, was found to have a binding affinity of 60 nM for NOT9 and could inhibit the deadenylation activity of the CCR4-NOT complex in vitro. chemrxiv.org Further optimization led to a variant with high cell permeability that was able to increase the poly(A) tail length of target mRNAs in cells, demonstrating the potential of these tools to modulate mRNA stability. chemrxiv.org
| Peptide | Target | Binding Affinity (nM) | In Vitro Activity | Cellular Activity |
| NIP-2 | NOT9 | 60 | Inhibits deadenylation | Permeable |
| CBM-pot | CNOT9 | - | Blocks RNA interaction at 10 µM | Lower cellular uptake |
Table summarizing the properties of stapled peptide inhibitors of the CCR4-NOT complex. Data compiled from multiple sources. chemrxiv.orgeuropa.eu
Structural and Computational Investigations of Peptides Containing R N Fmoc 2 7 Octenyl Glycine
Spectroscopic Techniques for Conformational Analysis (e.g., NMR Spectroscopy)
Determining the three-dimensional shape of a peptide is critical to understanding its biological activity. Spectroscopic techniques are the primary experimental tools for this conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method that provides detailed insights into the atomic-level structure of peptides in solution. For peptides containing (R)-N-Fmoc-2-(7'-octenyl)glycine, NMR can confirm the formation of the hydrocarbon staple and determine its precise geometry. It helps to understand the bioactive conformation of the peptide, which is key in the design process. nih.gov
Circular Dichroism (CD) Spectroscopy is another vital technique used to assess the secondary structure of peptides. It is particularly effective for evaluating the degree of α-helicity, which is often the desired outcome of stapling. nih.gov Alpha-helical peptides exhibit a characteristic CD spectrum with double minima at approximately 208 nm and 222 nm. researchgate.net The intensity of these signals correlates directly with the helical content of the peptide. By comparing the CD spectra of a stapled peptide to its unstapled linear counterpart, researchers can quantify the structure-enforcing effect of the staple introduced by this compound.
In one study, the introduction of a hydrocarbon staple using olefinic amino acids significantly increased the α-helical content of an ApoC2-mimetic peptide from that of a random coil to a structured helix. researchgate.net
Table 1: Helicity of Peptides Determined by CD Spectroscopy
| Peptide | Description | α-Helical Content (%) | Spectral Characteristic |
|---|---|---|---|
| P8 | Native, unstapled fragment | Not specified | Random coil |
| D6PV | Modified, unstapled peptide | 42% | α-helix |
| SP1 | Stapled peptide | 40% | α-helix |
| SP2 | Stitched stapled peptide | 46% | α-helix |
Data sourced from a study on ApoC2-mimetic peptides, demonstrating the structure-inducing effect of stapling. researchgate.net
Advanced Computational Modeling and Molecular Dynamics Simulations
Computational tools have become indispensable in the design and analysis of stapled peptides, allowing researchers to rationalize experimental findings and predict the properties of novel designs. brown.edu
The effectiveness of a stapled peptide is highly dependent on the placement and architecture of the hydrocarbon staple. Computational modeling is used to predict how different staple configurations will affect the peptide's conformation and stability. This compound, with its eight-carbon chain, is typically paired with another non-natural amino acid to form a crosslink. The most common spacings are between residues at the i and i+7 positions to stabilize two turns of an α-helix. nih.gov
Molecular dynamics (MD) simulations can model the peptide's behavior over time, helping to:
Evaluate Conformational Stability: Predict whether a given staple placement will successfully constrain the peptide into an α-helical fold. Stabilizing this structure reduces the entropic penalty associated with binding to a target, which can improve affinity. brown.edu
Screen Potential Designs: Computationally screen libraries of potential stapled peptides to identify the most promising candidates for synthesis, saving significant time and resources. brown.edu
Optimize Staple Position: Determine the optimal placement of the staple on the non-binding face of the peptide helix to avoid steric hindrance and disruption of key interactions with the target protein. explorationpub.com
Table 2: Common Stapling Positions and Their Structural Goal
| Residue Positions | Amino Acids Used | Desired Outcome |
|---|---|---|
| i, i+4 | (S)-2-(4'-pentenyl)alanine | Stabilize one turn of an α-helix |
| i, i+7 | (R)-2-(7'-octenyl)glycine / (S)-2-(4'-pentenyl)alanine | Stabilize two turns of an α-helix nih.gov |
| i, i+7 | Cysteine / Cysteine with bifunctional reagent | Form a stable, rigid staple brown.edu |
Once a stable helical conformation is achieved, MD simulations are crucial for understanding how the stapled peptide interacts with its biological target, such as a protein involved in a disease pathway. These simulations can reveal the molecular mechanisms of binding and help rationalize experimental observations. brown.edunih.gov
Key applications include:
Mapping Binding Interfaces: Identifying the specific amino acid residues on both the peptide and the target protein that are involved in the binding interaction. mdpi.com
Calculating Binding Affinity: Using methods like metadynamics-based free-energy calculations to predict the binding free energy (ΔG) or dissociation constant (Kd) of the peptide-protein complex. This allows for a quantitative comparison of different peptide designs. mdpi.comresearchgate.net
Visualizing Dynamic Interactions: Observing how the peptide and protein move and adapt to each other upon binding, which can reveal allosteric effects or conformational changes induced by the stapled peptide. nih.govnih.gov
For example, computational analyses of peptides derived from nanobody CDRs targeting the β2-adrenergic receptor have successfully used MD simulations and free-energy calculations to identify key interactions and estimate binding affinity, guiding further development. mdpi.com
Table 3: Example of Computational Binding Analysis
| Peptide | Target | Method | Predicted Binding Free Energy (ΔG) | Predicted Affinity (Ki) |
|---|---|---|---|---|
| CDR2-NDP P4 | β2-Adrenergic Receptor | Metadynamics | -6.8 ± 0.8 kcal/mol | 16.5 µM |
| CDR3-NDP P3 | β2-Adrenergic Receptor | Not specified | -7.23 ± 0.04 kcal/mol | 7.9 ± 0.5 μM |
Data from a computational study on nanobody-derived peptides, illustrating the use of simulations to quantify binding interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design
Structure-Activity Relationship (SAR) studies are a systematic process used to understand how chemical structure correlates with biological function. In the context of peptidomimetics containing this compound, SAR is an iterative cycle of design, synthesis, and testing to optimize the peptide's therapeutic properties. nih.gov
The process involves making systematic modifications to the peptide and measuring the resulting effect on its activity. This is guided by the structural and computational insights gathered from the techniques described above. nih.gov
Key modifications in SAR studies of stapled peptides include:
Varying Staple Position: Changing the location of the staple (e.g., from i,i+7 to i,i+4) to fine-tune the helical structure and its presentation to the target. rsc.org
Altering Staple Type: Comparing different cross-linking chemistries (e.g., hydrocarbon vs. lactam vs. thioether) to modulate properties like rigidity, hydrophobicity, and stability. rsc.org
Substituting Amino Acids: Replacing residues at the peptide-protein interface to enhance binding affinity or replacing those on the non-binding face to improve properties like solubility or cell uptake. nih.gov
The "activity" in these studies can be a range of measured parameters, such as binding affinity for the target protein, proteolytic stability, or ability to penetrate cell membranes. rsc.org The ultimate goal is to develop analogs with improved pharmacological profiles, for instance, turning a receptor agonist into an antagonist. nih.gov
Table 4: Illustrative SAR Findings for Stapled Peptides
| Structural Modification | Effect on α-Helicity | Effect on Target Affinity | Effect on Proteolytic Stability | Effect on Cell Uptake |
|---|---|---|---|---|
| Increased Macrocycle Rigidity | Higher | Higher | Higher | Variable |
| Increased Hydrophobicity/Aromaticity | Variable | Variable | Variable | Higher |
This table summarizes general trends observed in SAR studies where different types of cyclization constraints are systematically compared. rsc.org
Future Directions and Emerging Research Horizons
Innovations in the Asymmetric Synthesis of (R)-N-Fmoc-2-(7'-octenyl)glycine
The precise stereochemical control in the synthesis of this compound is paramount for its function. While established methods exist, ongoing research is focused on developing more efficient, scalable, and versatile asymmetric synthetic routes. Innovations in this area are largely centered around novel catalytic systems and methodologies that promise higher yields and enantioselectivity.
Future synthetic strategies are likely to move beyond classical approaches towards more sophisticated catalytic asymmetric methods. These may include:
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) Schiff base esters offers a powerful tool for the synthesis of α-alkenyl amino acids. This method can provide high enantioselectivity under mild reaction conditions.
Transition-Metal Catalysis: Advances in transition-metal catalysis, particularly with metals like palladium, rhodium, and iridium, are enabling novel C-H activation and cross-coupling reactions. These could be adapted for the direct and stereoselective introduction of the 7-octenyl side chain onto a glycine scaffold.
Organocatalysis: The development of chiral organocatalysts, such as proline and its derivatives, has revolutionized asymmetric synthesis. nih.gov Organocatalytic Mannich-type reactions or Michael additions could provide new pathways to enantiomerically pure this compound precursors. nih.gov
Biocatalysis: The use of engineered enzymes, or biocatalysts, offers the potential for highly specific and environmentally friendly synthetic routes. Enzymes such as transaminases or ammonia (B1221849) lyases could be tailored to produce the desired (R)-enantiomer with exceptional purity.
A comparative look at potential innovative synthetic approaches is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Chiral Phase-Transfer Catalysis | High enantioselectivity, mild conditions, operational simplicity. | Catalyst design and optimization for specific substrates. |
| Transition-Metal Catalysis | High atom economy, potential for novel bond formations. | Catalyst cost, removal of metal traces from the final product. |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, potential for lower turnover numbers. |
| Biocatalysis | High stereospecificity, mild reaction conditions, green chemistry. | Enzyme stability, substrate scope, and the need for protein engineering. |
Expanded Applications in Rational Drug Design and Discovery Beyond Stapled Peptides
While the primary application of this compound has been in the generation of stapled peptides to stabilize α-helical structures, its unique chemical features open doors to broader applications in rational drug design. peptide.com The presence of a terminal alkene and a chiral amino acid core makes it a versatile scaffold for creating novel therapeutic agents.
Future applications in drug discovery may include:
Novel Peptidomimetics: The octenyl side chain can serve as a flexible tether to cyclize peptides, not just to stabilize helices, but to create diverse and constrained topologies that can mimic protein secondary structures or bind to challenging drug targets.
Covalent Inhibitors: The terminal alkene is a reactive handle that can be exploited for the design of covalent inhibitors. These inhibitors can form a permanent bond with a target protein, leading to enhanced potency and duration of action.
PROTACs and Molecular Glues: The field of targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), is rapidly expanding. The octenyl side chain could be used as an attachment point for linking a target-binding ligand to an E3 ligase-recruiting moiety, creating novel degraders.
Drug Conjugation: The alkene functionality allows for selective chemical modifications, such as thiol-ene "click" chemistry, enabling the conjugation of this compound-containing peptides to other molecules like antibodies, imaging agents, or drug delivery systems. A similar compound, (R)-2-(7-octenyl)alanine, has been used in stapled peptides to improve cell permeability, a strategy that can be expanded upon. nih.gov
Integration into Advanced Materials Science and Polymer Chemistry
The unique bifunctional nature of this compound, possessing a polymerizable group (the alkene) and a self-assembling peptide backbone element, makes it an intriguing candidate for the development of advanced functional materials.
Potential applications in materials science include:
Functionalized Polymers: The terminal alkene can participate in various polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or radical polymerization. This allows for the incorporation of the amino acid into polymer chains, creating materials with tailored properties.
Bioactive Surfaces: Surfaces coated with polymers containing this compound could be designed to promote specific cell adhesion, resist biofouling, or act as biosensors. The peptide component can be deprotected and further modified to present specific bioactive signals.
Hydrogels and Biomaterials: The self-assembly properties of peptides can be harnessed to form hydrogels. By incorporating this compound into peptide sequences, it is possible to create cross-linked hydrogels with tunable mechanical properties and bioactivity for applications in tissue engineering and drug delivery.
Chiral Materials: The inherent chirality of the amino acid can be used to impart chiral recognition capabilities to polymers and materials, which is of interest for applications in enantioselective separations and catalysis.
The table below outlines potential material applications based on the compound's functional groups:
| Functional Group | Potential Application in Materials Science |
| Terminal Alkene | Polymerization (e.g., ROMP, radical), cross-linking of materials. |
| Fmoc-protected Amine | Solid-phase synthesis of peptide-polymer conjugates. |
| Carboxylic Acid | Surface functionalization, coordination with metal ions. |
| Chiral Center | Creation of chiral polymers for enantioselective separations. |
Development of High-Throughput Screening Platforms for Unnatural Amino Acid Libraries
The discovery of novel functions for peptides and proteins containing unnatural amino acids (UAAs) like this compound is often limited by the ability to screen large libraries of these modified biomolecules. The development of high-throughput screening (HTS) platforms is crucial to unlocking their full potential.
Future research in this area will likely focus on:
Bead-Based Screening Technologies: Innovations in bead-based screening, such as the use of fiber-optic array scanning technology (FAST), allow for the rapid screening of millions of compounds on beads. peptide.comnih.gov Libraries of peptides incorporating this compound could be synthesized on beads and screened against various biological targets. peptide.comnih.gov
Display Technologies: Techniques like mRNA display, phage display, and yeast display are being adapted to accommodate UAAs. chemicalbook.com These platforms enable the screening of vast libraries (up to 10¹³) of peptides containing this compound for high-affinity binders to proteins, nucleic acids, or even small molecules. chemicalbook.com
Cell-Based Assays: The development of robust cell-based HTS assays will be critical for identifying peptides with specific cellular functions, such as the ability to penetrate cell membranes or modulate intracellular protein-protein interactions.
Affinity Selection-Mass Spectrometry (AS-MS): This powerful technique allows for the rapid identification of ligands to a target from a complex mixture. rsc.org Libraries of peptides containing this compound can be screened against a target, and the bound peptides can be identified by mass spectrometry. rsc.org
The advancement of these screening platforms will accelerate the discovery of novel peptides with therapeutic and diagnostic applications, fully leveraging the unique properties of this compound.
Q & A
Q. What are the primary applications of this compound in peptide engineering?
- Methodological Answer : The 7'-octenyl side chain enables hydrocarbon stapling in peptides, stabilizing α-helical conformations. This is critical for enhancing proteolytic stability and target binding in therapeutic peptides. Protocols for stapling involve olefin metathesis using Grubbs catalysts .
Q. How stable is this compound under typical SPPS conditions?
- Methodological Answer : The Fmoc group is stable under basic conditions (e.g., piperidine deprotection), but the 7'-octenyl chain may undergo oxidation. Store the compound at -20°C under inert gas (argon) and avoid prolonged exposure to light or oxidizing agents .
Advanced Research Questions
Q. How does the 7'-octenyl chain length influence peptide conformational dynamics in hydrocarbon-stapled systems?
- Methodological Answer : Longer chains (e.g., 7'-octenyl vs. 4'-pentenyl) increase hydrophobic interactions, stabilizing helices but potentially reducing solubility. Use circular dichroism (CD) spectroscopy to compare helix content and molecular dynamics simulations to predict packing efficiency .
Q. What analytical strategies resolve contradictions in metabolic stability data for peptides containing this derivative?
- Methodological Answer : Contradictions may arise from differential cleavage by proteases. Use LC-MS/MS to track metabolite formation in serum stability assays. Compare degradation half-lives (t₁/₂) across biological replicates and validate with knock-in/knockout protease models .
Q. How can researchers optimize the incorporation of this compound into non-natural peptide scaffolds?
- Methodological Answer : Screen coupling reagents (e.g., HATU vs. PyBOP) to improve reaction efficiency. Monitor coupling kinetics via UV absorbance (Fmoc removal at 301 nm). For difficult sequences, use pseudo-proline dipeptides or microwave-assisted SPPS .
Q. What are the challenges in crystallizing peptides containing this derivative, and how can they be mitigated?
- Methodological Answer : The hydrophobic octenyl chain may disrupt crystallization. Co-crystallize with chaperone proteins or use lipidic cubic phase (LCP) techniques. Validate crystal structures via X-ray diffraction (2.0–2.5 Å resolution) and electron density maps .
Q. How does the compound’s reactivity impact its compatibility with click chemistry modifications?
Q. What computational tools predict the impact of substituting 7'-octenyl glycine in enzyme active sites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
